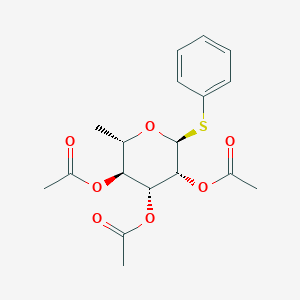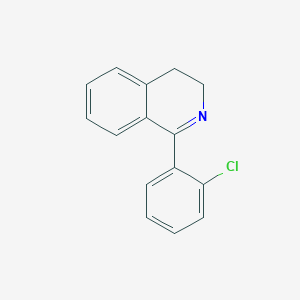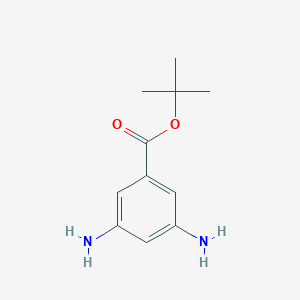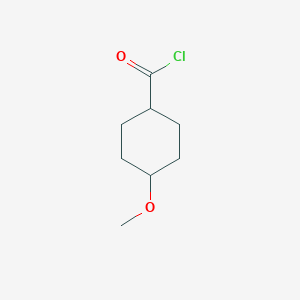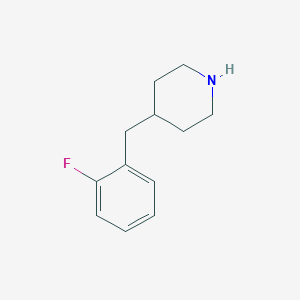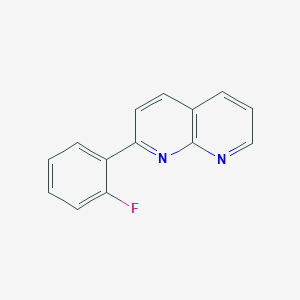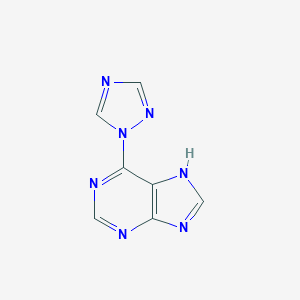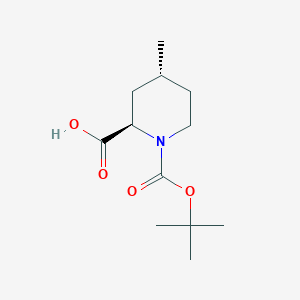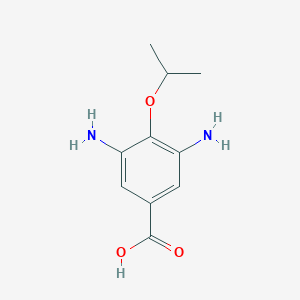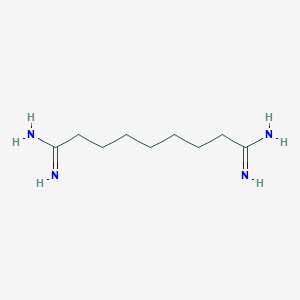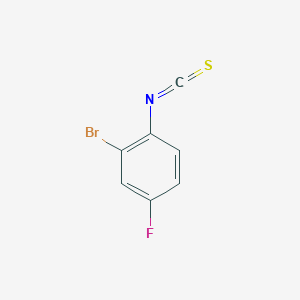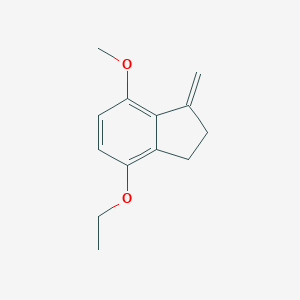
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a chemical compound that belongs to the class of indene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is its relatively simple synthesis method. In addition, this compound exhibits a broad range of biological activities, making it a potential lead compound for the development of novel drugs. However, the limitations of this compound include its poor solubility in aqueous solutions, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene. One of the potential areas of research is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene in material science and organic synthesis also warrants further investigation.
Conclusion:
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a promising compound that exhibits various biological activities and has potential applications in medicinal chemistry, material science, and organic synthesis. The synthesis method of this compound is relatively simple, and it has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene can be achieved through several methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl 2-oxo-2-(2-phenylethyl) acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
172366-37-9 |
|---|---|
Produktname |
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
7-ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C13H16O2/c1-4-15-11-7-8-12(14-3)13-9(2)5-6-10(11)13/h7-8H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
XMZSGITWKGFEMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
Kanonische SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
Synonyme |
1H-Indene,4-ethoxy-2,3-dihydro-7-methoxy-1-methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
